Lincomycin 2-palmitate hydrochloride is a derivative of lincomycin, a lincosamide antibiotic initially derived from the bacterium Streptomyces lincolnensis. This compound is primarily utilized for its antibacterial properties, particularly against Gram-positive bacteria. Lincomycin 2-palmitate hydrochloride is characterized by the palmitate esterification at the 2-position of the lincomycin molecule, enhancing its lipophilicity and potentially improving its pharmacokinetic properties.
Lincomycin was first isolated in the 1960s, and its derivatives, including lincomycin 2-palmitate hydrochloride, have been synthesized for improved efficacy and stability. The synthesis often involves modifying the lincomycin structure through various chemical reactions to achieve desired properties such as enhanced solubility or bioavailability.
Lincomycin 2-palmitate hydrochloride belongs to the class of lincosamide antibiotics. It is classified as an ester derivative of lincomycin and is used in various pharmaceutical formulations, particularly in veterinary medicine and for treating certain bacterial infections in humans.
The synthesis of lincomycin 2-palmitate hydrochloride typically involves several key steps:
The synthesis can be optimized by controlling parameters such as temperature and reaction time to maximize yield and purity. For example, heating the reaction mixture to 55°C under reflux conditions can facilitate effective acylation while minimizing byproducts .
Lincomycin 2-palmitate hydrochloride has a complex molecular structure that includes a lincomycin backbone with a palmitate side chain. The structural formula can be represented as:
The molecular weight of lincomycin 2-palmitate hydrochloride is approximately 470.09 g/mol. Its structural features contribute to its antibacterial activity, allowing it to interact effectively with bacterial ribosomes.
The primary chemical reaction involved in synthesizing lincomycin 2-palmitate hydrochloride is acylation. This involves:
The acylation reaction can be catalyzed by using solvents like pyridine or dimethylformamide, which help facilitate the reaction by stabilizing intermediates and improving yields .
Lincomycin 2-palmitate hydrochloride exerts its antibacterial effects by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis, ultimately leading to bacterial cell death.
The mechanism involves interference with peptide bond formation during translation, specifically at the peptidyl transferase center of the ribosome. The presence of the palmitate moiety may enhance membrane penetration, allowing for improved access to bacterial cells.
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability .
Lincomycin 2-palmitate hydrochloride has several applications:
Lincomycin 2-palmitate hydrochloride (CAS 23295-14-9) is a semisynthetic derivative of the lincosamide antibiotic lincomycin. Its molecular formula is C34H65ClN2O7S, with a molecular weight of 681.41 g/mol [3] [6] [10]. The compound is systematically named as trans-α-methyl 6,8-dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-palmitate monohydrochloride, reflecting its complex stereochemistry [1] [10].
The core structure retains lincomycin’s pyrrolidinylcarboxamido and thiopyranoside moieties. The critical modification is the esterification of the 2-hydroxyl group of the galacto-octopyranoside ring with palmitic acid (hexadecanoic acid), forming a hydrophobic C16 acyl chain [1] [9]. This ester bond is acid-labile and susceptible to enzymatic hydrolysis in vivo. The hydrochloride salt forms via protonation of the dimethylamino group in the pyrrolidine ring, enhancing water solubility through ionic character [3] [6].
Key Structural Features:
Table 1: Molecular Descriptors of Lincomycin 2-Palmitate Hydrochloride
Property | Value | Source |
---|---|---|
CAS Registry Number | 23295-14-9 | [1] [10] |
Molecular Formula | C34H65ClN2O7S | [3] [6] |
Molecular Weight | 681.41 g/mol | [3] [6] |
IUPAC Name | (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside 2-hexadecanoate monohydrochloride | [1] [3] |
Salt Form | Hydrochloride | [1] [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy1D and 2D NMR techniques provide definitive evidence for structure and stereochemistry:
Infrared (IR) SpectroscopyIR spectra confirm functional groups:
Mass Spectrometry (MS)LC-MS/MS analysis shows characteristic fragmentation:
Physicochemical Properties
Table 2: Spectroscopic Signatures of Lincomycin 2-Palmitate Hydrochloride
Technique | Key Assignments | Structural Inference |
---|---|---|
1H NMR | δ 5.40 ppm (H-2) | Esterification at C-2 position |
δ 2.35 ppm (–COO–CH2–) | Palmitoyl methylene linkage | |
13C NMR | δ 173.5 ppm (C=O) | Ester carbonyl resonance |
δ 40.2 ppm (SCH3) | Thiomethyl group | |
IR | 1,740 cm−1 (C=O stretch) | Ester functional group |
MS | [M+H]+ m/z 681.4 | Molecular ion confirmation |
m/z 407.2 (M+ – C16H32O2) | Palmitoyl cleavage fragment |
Lincomycin vs. Lincomycin 2-PalmitateThe parent compound lincomycin (C18H34N2O6S) lacks the palmitoyl ester. Key differences include:
Clindamycin Palmitate HydrochlorideClindamycin palmitate (C34H63ClN2O6S·HCl; MW 699.85) differs in two critical aspects:
HPLC-MS studies reveal that lincomycin palmitate (Impurity III) is a process-related impurity in clindamycin palmitate hydrochloride at levels up to 0.5%, arising from lincomycin contamination in starting materials [2] [4]. This underscores the need for rigorous purification during clindamycin palmitate synthesis.
Physicochemical Behavior Comparisons
Table 3: Structural and Functional Comparison of Lincosamide Derivatives
Property | Lincomycin | Lincomycin 2-Palmitate HCl | Clindamycin Palmitate HCl |
---|---|---|---|
Molecular Formula | C18H34N2O6S | C34H65ClN2O7S | C34H63Cl2N2O6S |
Molecular Weight | 406.5 g/mol | 681.4 g/mol | 699.9 g/mol |
C-7 Substituent | 7(R)-OH | 7(R)-OH | 7(S)-Cl |
Aqueous Solubility | >50 mg/mL | <0.1 mg/mL (monomeric) | ~50 mg/mL (micellar) |
Key Functional Group | Free C-2 OH | C-2 palmitate ester | C-2 palmitate ester |
Role in Formulations | Direct-acting antibiotic | Prodrug (historical) | Approved pediatric prodrug |
Synthetic ConsiderationsLincomycin 2-palmitate is synthesized via selective acylation of lincomycin’s C-2 hydroxyl group using palmitoyl chloride, avoiding protection of other polar groups. The hydrochloride salt precipitates from nonpolar solvents [9]. In contrast, clindamycin palmitate requires strict control of acyl chloride purity (≥99%) to minimize impurities like laurate or myristate esters [2] [4].
This structural analysis highlights how minor modifications—esterification or halogen substitution—profoundly alter physicochemical behavior and biological functionality within the lincosamide class.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: